![molecular formula C9H18Cl2N4 B12431401 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with an imidazole moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both imidazole and piperazine rings in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(2-bromoethyl)imidazole and piperazine.
Reaction Conditions: The 1-(2-bromoethyl)imidazole is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, which may reduce the imidazole ring or other reducible functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides, leading to the formation of N-substituted piperazine derivatives.
Complexation: The imidazole ring can coordinate with metal ions, forming metal complexes that are useful in catalysis and material science.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper).
Applications De Recherche Scientifique
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an antihistamine, anti-inflammatory, and antitumor agent.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit histamine receptors, leading to antihistaminic effects.
Pathways: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its effects on these pathways are mediated through its binding to specific proteins and enzymes.
Comparaison Avec Des Composés Similaires
1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)imidazole: This compound has a hydroxyl group instead of a piperazine ring, leading to different chemical and biological properties.
4-(Imidazol-1-yl)phenol: This compound features a phenol group instead of a piperazine ring, which affects its reactivity and applications.
2-(1H-Imidazol-1-yl)ethanol: This compound has an ethanol group instead of a piperazine ring, resulting in different solubility and reactivity profiles.
The uniqueness of this compound lies in its dual functionality, combining the properties of both imidazole and piperazine rings, which enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C9H18Cl2N4 |
|---|---|
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
1-[2-(1H-imidazol-5-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1(9-7-11-8-12-9)4-13-5-2-10-3-6-13;;/h7-8,10H,1-6H2,(H,11,12);2*1H |
Clé InChI |
NVKHWKIPZMIEOA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCC2=CN=CN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


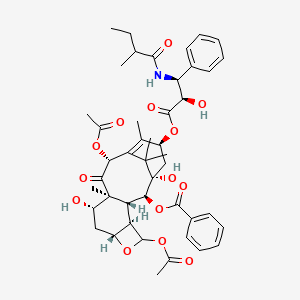
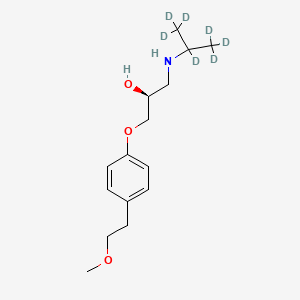
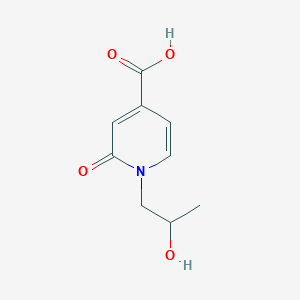
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)



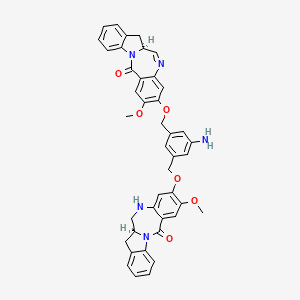
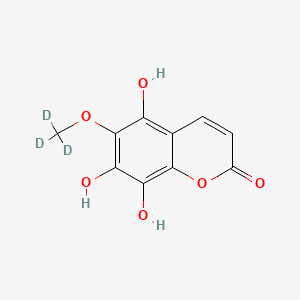
![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
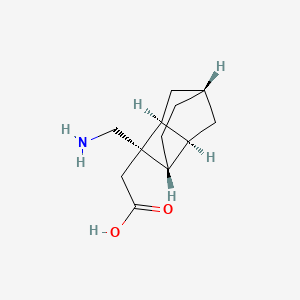
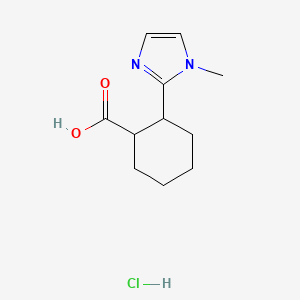
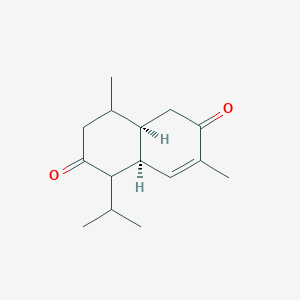
![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
